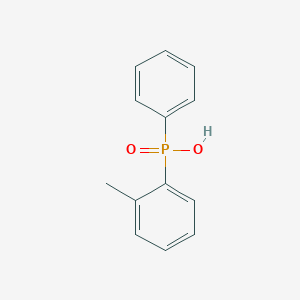
PHENYL-O-TOLYL-PHOSPHINIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PHENYL-O-TOLYL-PHOSPHINIC ACID is an organophosphorus compound with the molecular formula C13H13O2P It is a derivative of phosphinic acid where the hydrogen atoms are replaced by phenyl and o-tolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PHENYL-O-TOLYL-PHOSPHINIC ACID can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with o-tolyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of phosphinic acid, phenyl-o-tolyl- often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
PHENYL-O-TOLYL-PHOSPHINIC ACID undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl or o-tolyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinic acids .
Applications De Recherche Scientifique
PHENYL-O-TOLYL-PHOSPHINIC ACID has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It serves as a bioisostere in the design of enzyme inhibitors and other biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphinic acid, phenyl-o-tolyl- involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the enzyme’s activity. The specific pathways involved depend on the particular application and target molecule .
Comparaison Avec Des Composés Similaires
PHENYL-O-TOLYL-PHOSPHINIC ACID can be compared with other similar compounds such as:
Phenylphosphinic acid: Lacks the o-tolyl group, resulting in different chemical properties and reactivity.
o-Tolylphosphinic acid: Lacks the phenyl group, leading to variations in its applications and effectiveness.
Phosphonic acids: Contain a P=O bond instead of the P-H bond found in phosphinic acids, resulting in different chemical behavior and uses.
Propriétés
Numéro CAS |
18593-18-5 |
|---|---|
Formule moléculaire |
C13H13O2P |
Poids moléculaire |
232.21 g/mol |
Nom IUPAC |
(2-methylphenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C13H13O2P/c1-11-7-5-6-10-13(11)16(14,15)12-8-3-2-4-9-12/h2-10H,1H3,(H,14,15) |
Clé InChI |
JTGJSHWRMGFNQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)O |
SMILES canonique |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)O |
Synonymes |
(2-Methylphenyl)phenylphosphinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



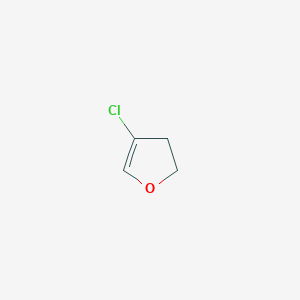

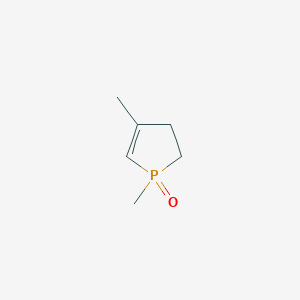

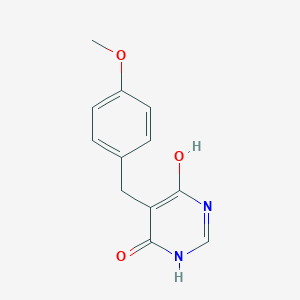


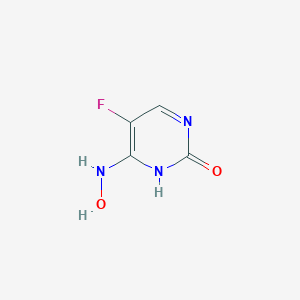


![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)


